An In-depth Technical Guide to (S)-Ethyl 2,6-diisocyanatohexanoate
An In-depth Technical Guide to (S)-Ethyl 2,6-diisocyanatohexanoate
(S)-Ethyl 2,6-diisocyanatohexanoate , more commonly known as L-lysine ethyl ester diisocyanate (LDI) , is an aliphatic diisocyanate derived from the naturally occurring amino acid, L-lysine. Its biocompatible and biodegradable nature makes it a crucial monomer in the synthesis of advanced polymers for the biomedical field.[][2] Unlike aromatic isocyanates, which can release toxic aromatic diamines upon degradation, LDI breaks down into non-toxic, endogenous compounds, making it highly suitable for applications such as tissue engineering, drug delivery systems, and medical implants.[2][3][4]
This guide provides a comprehensive overview of the core chemical properties, experimental protocols, reactivity, and safety information for LDI, tailored for researchers and professionals in drug development and materials science.
Core Chemical Properties and Identifiers
LDI is a viscous, light-yellow to brown liquid at room temperature.[][5][6] It is characterized by the presence of two highly reactive isocyanate (-NCO) groups, which are central to its function in polymerization.
Physicochemical Data
The fundamental physical and chemical properties of LDI are summarized in the table below for quick reference.
| Property | Value | Citations |
| CAS Number | 45172-15-4 | [][5][7][8] |
| Molecular Formula | C₁₀H₁₄N₂O₄ | [][5][8][9] |
| Molecular Weight | 226.23 g/mol | [][5][8][10] |
| IUPAC Name | ethyl (2S)-2,6-diisocyanatohexanoate | [][7][11] |
| Appearance | Light yellow to brown viscous liquid | [][5][6] |
| Density | 1.12 g/cm³ | [][8][12] |
| Boiling Point | 305.0 ± 37.0 °C at 760 mmHg | [][6] |
| Refractive Index | ~1.4572 | [5][6] |
| Optical Rotation | -35° (c=1 in dioxane) | [5] |
| Solubility | Sparingly soluble in water (0.19 g/L); Sparingly soluble in Chloroform, slightly in Ethyl Acetate. | [][6][13] |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of LDI after synthesis. The key spectral features are detailed below.
| Spectrum | Characteristic Peaks / Shifts | Citations |
| FTIR | Strong absorbance peak at 2260-2270 cm⁻¹ (asymmetric C=N=O stretch), characteristic of the isocyanate group. Disappearance of N-H peaks from the precursor amine. | [3][9] |
| ¹H NMR | δ = 4.28 (q, 2H, C(O)-O-CH₂ -), 4.04 (t, 1H, OCN-CH -C(O)), 3.34 (t, 2H, OCN-CH₂ -), 1.49-1.88 (m, 6H, internal -CH₂ - groups), 1.32 (t, 3H, -CH₃ ) | [3] |
Experimental Protocols
Synthesis of L-lysine Ethyl Ester Diisocyanate (LDI)
LDI is typically synthesized from L-lysine ethyl ester dihydrochloride via phosgenation. Modern protocols often utilize triphosgene as a safer alternative to phosgene gas.[9]
Materials:
-
L-lysine ethyl ester dihydrochloride (LEED)
-
Triphosgene or Phosgene (20% in toluene)
-
Pyridine (dried)
-
Anhydrous Chloroform (CHCl₃) or Methylene Chloride (CH₂Cl₂)
-
0.1 M Hydrochloric Acid (HCl), cold
-
Magnesium Sulfate (MgSO₄), anhydrous
Methodology:
-
A dry, three-necked round-bottom flask equipped with a nitrogen inlet and dropping funnel is charged with L-lysine ethyl ester dihydrochloride, anhydrous chloroform, and pyridine.[3][9]
-
The mixture is stirred and cooled to between -15°C and 0°C using a dry ice or ice-salt bath.[3][9]
-
A solution of triphosgene in anhydrous chloroform is added dropwise to the cooled mixture over a period of 10-15 minutes, maintaining the low temperature.[9]
-
The reaction is stirred for several hours (e.g., 5 hours) at 0°C after the addition is complete.[9]
-
The reaction mixture is then washed with cold 0.1 M HCl to remove excess pyridine and its salts. The aqueous layer is back-extracted with chloroform.[9]
-
The combined organic phases are dried over anhydrous MgSO₄, filtered, and the solvent is removed via rotary evaporation.[9]
-
The crude product is purified by distillation under reduced pressure to yield pure LDI as a light-colored oil.[9]
The reported yield for this process can range from approximately 50% to over 90%, depending on the specific conditions and reagents used.[3][9]
Reactivity and Applications in Drug Development
The core utility of LDI stems from the high reactivity of its two isocyanate groups toward nucleophiles such as alcohols and amines. This reactivity is harnessed to create polyurethanes.
Polyurethane Formation
LDI serves as a "hard segment" monomer that reacts with a polyol (a molecule with two or more hydroxyl groups), which acts as the "soft segment," in a step-growth polymerization. This reaction forms the characteristic urethane linkage (-NH-COO-).
The resulting polyurethanes are of significant interest in the medical field.[14] By selecting different polyols (e.g., poly(ε-caprolactone), glycerol, glucose), researchers can precisely tune the polymer's properties, such as its degradation rate, mechanical strength, and hydrophilicity.[3][4][9]
These materials are used to create:
-
Biodegradable Scaffolds: For tissue engineering, providing a temporary structure for cells to grow on before degrading into non-toxic byproducts.[2][4]
-
Drug Delivery Vehicles: Encapsulating therapeutic agents for controlled release as the polymer matrix degrades.[]
-
Biocompatible Coatings: For medical devices and implants to improve their integration with the body.
Safety and Handling
LDI is a hazardous chemical that requires careful handling in a controlled laboratory environment. It is classified as toxic if inhaled and can cause significant irritation and sensitization.[15][16]
| Hazard Type | GHS Hazard Statement(s) | Citations |
| Acute Toxicity | H331: Toxic if inhaled. | [7][15] |
| Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [7][15] |
| Sensitization | H317: May cause an allergic skin reaction. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [7][15] |
Handling and Storage:
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[15][16]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. In case of inadequate ventilation, respiratory protection is required.[15]
-
Storage: LDI is moisture-sensitive.[17][18] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry place (2-8°C).[][7][8]
-
Incompatibilities: Avoid contact with water, strong bases, alcohols, and oxidizing agents.[17]
References
- 2. Lysine diisocyanate | Cas 45172-15-4 – 4MedChem BV [4medchem.com]
- 3. A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Biodegradability, and Biocompatibility of Lysine Diisocyanate–Glucose Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thomassci.com [thomassci.com]
- 6. L-Lysine Diisocyanate | 45172-15-4 [chemicalbook.com]
- 7. (S)-Ethyl 2,6-diisocyanatohexanoate | 45172-15-4 [sigmaaldrich.com]
- 8. L-Lysine diisocyanate ethyl ester | 45172-15-4 | FL29270 [biosynth.com]
- 9. Synthesis and characterization of biodegradable polyurethane based on poly(ϵ-caprolactone) and L-lysine ethyl ester diisocyanate [journal.hep.com.cn]
- 10. Ethyl 2,6-diisocyanatohexanoate | C10H14N2O4 | CID 10013919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. L-Lysine ethyl ester diisocyanate, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. L-Lysine ethyl ester diisocyanate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. researchgate.net [researchgate.net]
- 15. chemos.de [chemos.de]
- 16. chemicalbook.com [chemicalbook.com]
- 17. fishersci.com [fishersci.com]
- 18. L-Lysine ethyl ester diisocyanate, LDI (SKU: LDI-25G) - Biomaterials USA [biomaterialsusa.com]
